Methyl 3-(4-pyridinyl)benzoate
Overview
Description
Methyl 3-(4-pyridinyl)benzoate is a chemical compound with the CAS Number: 126179-78-0. It has a molecular weight of 213.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 .Scientific Research Applications
Electrochromic Materials
A study detailed the synthesis and electrochromic properties of a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing enhanced electrochromic properties, which are promising for application in pH sensors due to their color change in response to pH variations (Almeida et al., 2017).
Supramolecular Liquid Crystals
Research on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including laterally methyl-substituted derivatives, highlighted the effect of different substituents on the stability of the liquid crystal phases. This work provides insights into the design of new liquid crystalline materials (Naoum et al., 2010).
Hyperbranched Aromatic Polyamides
A study on the synthesis and properties of hyperbranched aromatic polyamides demonstrated the potential of these materials in creating high-performance polymers with solubility in common organic solvents, showcasing their applicability in various polymer-based technologies (Yang et al., 1999).
Catalysis
Research into the catalytic methylation of pyridines using temporary dearomatisation revealed a new method for introducing a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde. This innovative approach has implications for the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).
Metal-Organic Frameworks (MOFs)
A study on the synthesis and application of protonated metal-organic frameworks (MOFs) for the removal of anionic dyes from aqueous solutions demonstrated ultrahigh uptake capacities and excellent selectivity. This research suggests potential applications of MOFs in water purification and environmental remediation (Yu et al., 2021).
Organic Synthesis
Research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlighted the utility of these compounds as scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating their importance in the development of new organic compounds (Ruano et al., 2005).
Safety and Hazards
Future Directions
Pyridine derivatives, such as Methyl 3-(4-pyridinyl)benzoate, are important structural motifs found in numerous bioactive molecules. There is a need for robust methods allowing the selective introduction of multiple functional groups to pyridine . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Mechanism of Action
Target of Action
Methyl 3-(4-pyridinyl)benzoate is a chemical compound that has been used in various chemical reactions, including the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Mode of Action
Pyridinium salts, which include pyridinyl compounds, are known to play an intriguing role in a wide range of research topics . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Biochemical Pathways
It’s worth noting that pyridinium salts, which include pyridinyl compounds, have been highlighted for their synthetic routes .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound has been used, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
methyl 3-pyridin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDGCXMAZZEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408911 | |
Record name | Methyl 3-(4-pyridyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126179-78-0 | |
Record name | Methyl 3-(4-pyridyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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